molecular formula C11H10O4 B12870744 7-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

7-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12870744
M. Wt: 206.19 g/mol
InChI Key: QTMMNCGTSZVFHP-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H10O4 This compound is characterized by a naphthalene core structure with hydroxyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthol with maleic anhydride in the presence of a catalyst, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

7-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

  • 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
  • 4-Hydroxy-2-quinolones

Comparison: Compared to its analogs, 7-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-hydroxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-2,4,7,12H,3,5H2,(H,14,15)

InChI Key

QTMMNCGTSZVFHP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=C(C=C2)O)C(=O)O

Origin of Product

United States

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